molecular formula C14H11F3O B1350613 3-(Trifluoromethyl)benzhydrol CAS No. 728-80-3

3-(Trifluoromethyl)benzhydrol

Cat. No. B1350613
CAS RN: 728-80-3
M. Wt: 252.23 g/mol
InChI Key: KRMIEGLFYDWJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)benzhydrol, also known as TFMB, is an organofluorine compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is an aromatic compound with a molecular formula of C7H5F3O, and is composed of a benzene ring with a trifluoromethyl substituent. It is a colorless, odorless liquid with a melting point of -65°C and a boiling point of 101-102°C. TFMB is a versatile compound with a wide range of applications, including being used as a reagent in organic synthesis and as a starting material for the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Copper-Catalyzed Benzylic C(sp3)–H Trifluoromethylation

Copper-catalyzed benzylic C(sp3)–H trifluoromethylation is an efficient method under mild conditions. It exhibits broad substrate scope and compatibility with various functional groups, allowing late-stage C(sp3)–H trifluoromethylation of natural products or drug derivatives (Xiao et al., 2019).

Trifluoromethylation of Aryl Chlorides

The trifluoromethyl group plays an important role in pharmaceutical and agrochemical compounds. The palladium-catalyzed trifluoromethylation of aryl chlorides, including heterocycles, under mild conditions is essential for transforming a wide range of substrates in the synthesis of pharmaceuticals and agrochemicals (Cho et al., 2010).

Aliphatic C(sp3)–H Trifluoromethylation

The introduction of a trifluoromethyl group to alkyl C–H bonds has been achieved through the merger of copper catalysis with decatungstate photocatalysis. This methodology enables direct conversion of strong aliphatic and benzylic C–H bonds into C(sp3)–CF3 products, greatly enhancing the utility of trifluoromethylated analogues in drug and natural product synthesis (Sarver et al., 2020).

Rhenium-Catalyzed Trifluoromethylation

Rhenium-catalyzed trifluoromethylation involves the use of hypervalent iodine reagents for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process yields various aromatic trifluoromethylated products, which are significant in the synthesis of organic materials (Mejía & Togni, 2012).

Trifluoromethylation in Batch and Continuous Flow

Trifluoromethylation of olefins and (hetero)aromatics has been developed in both batch and flow systems, using benzophenone derivatives as photosensitisers. This process is critical for the synthesis of organic materials under visible light irradiation (Lefebvre et al., 2016).

Palladium-catalyzed 2,2,2-Trifluoroethylation

Palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters is an important method for introducing the trifluoromethyl group into aromatic compounds, with potential applications in medicinal chemistry (Zhao & Hu, 2012).

Aromatic Trifluoromethylation with Metal Complexes

The trifluoromethyl group's incorporation into organic molecules can significantly impact their biological properties. Aromatic trifluoromethylation with metal complexes is a vital process for creating fluorine-containing pharmaceuticals and agrochemicals (Tomashenko & Grushin, 2011).

properties

IUPAC Name

phenyl-[3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMIEGLFYDWJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380509
Record name 3-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzhydrol

CAS RN

728-80-3
Record name 3-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)benzhydrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)benzhydrol
Reactant of Route 2
3-(Trifluoromethyl)benzhydrol
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)benzhydrol
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)benzhydrol
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethyl)benzhydrol
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)benzhydrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.